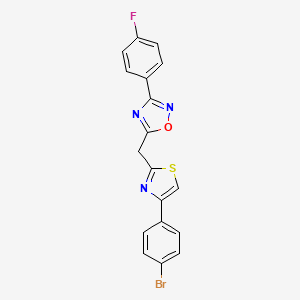
methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperidine ring would provide basicity, while the carbamoyl group would introduce polarity. The thiophene ring is aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamoyl group and the basic piperidine ring could make the compound soluble in polar solvents .科学的研究の応用
Highly Potent Fluorescence-Tagged Ligands
Research has led to the coupling of various piperidine derivatives to fluorescent moieties to create novel histamine H3 receptor ligands. These compounds exhibit good to excellent affinities for the histamine H3 receptor, with some being among the most potent ligands known. They serve as tools for identifying and understanding the binding site on the histamine H3 receptor, which has implications in vivo screening for antagonist potencies (Amon et al., 2007).
Antibacterial Activities of Thiophene Derivatives
Synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from thiophene carboxylate compounds has been conducted, resulting in compounds exhibiting antibacterial activities. This synthesis pathway showcases the potential of thiophene derivatives as antimicrobial agents (Faty et al., 2010).
Reactions of Thiophene Dioxides
Studies on substituted thiophene-1,1-dioxides reveal their stability and reactivity with maleic anhydride, nucleophilic reagents, and reducing agents. This research provides insights into the synthesis of thiophene derivatives through various chemical reactions, demonstrating their potential in organic synthesis (Melles, 2010).
Synthesis of Dimethyl Sulfomycinamate
A detailed synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has been developed, showcasing a Bohlmann-Rahtz heteroannulation approach. This synthesis route illustrates the chemical versatility and potential pharmaceutical applications of thiophene derivatives (Bagley et al., 2005).
Carbodiimide-sulfoxide Reactions
Research on the synthesis of stabilized sulfonium ylides from compounds containing reactive methylene groups highlights the utility of thiophene derivatives in synthesizing highly stabilized compounds with potential applications in organic chemistry and material science (Cook et al., 1968).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 3-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-17(2)15(20)18-7-4-11(5-8-18)10-16-25(21,22)12-6-9-24-13(12)14(19)23-3/h6,9,11,16H,4-5,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHFHNUJVKNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)
![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)
![Methyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2662438.png)


![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)
![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)